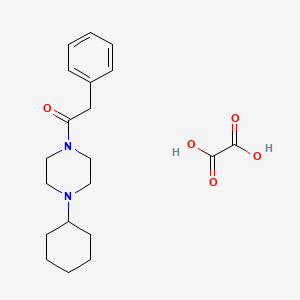

![molecular formula C17H18N2O3 B5112931 N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. APB is a member of the benzamide family of compounds and is classified as an anilide derivative. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Mecanismo De Acción

APB acts as a competitive antagonist of the D1 dopamine receptor. It binds to the receptor site and prevents dopamine from binding, thereby blocking the downstream signaling pathways. The D1 dopamine receptor is involved in the regulation of motor function, cognition, and reward processing. By blocking this receptor, APB can alter these processes and provide insight into the role of dopamine in behavior.

Biochemical and Physiological Effects:

APB has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the striatum, decrease the activity of dopaminergic neurons in the substantia nigra, and alter dopamine-dependent behaviors such as locomotion and reward-seeking. APB has also been shown to affect other neurotransmitter systems such as glutamate and GABA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using APB in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to investigate the specific effects of dopamine on behavior without interference from other neurotransmitters. However, one limitation of using APB is that it is not a reversible antagonist, meaning that its effects are long-lasting and cannot be easily reversed. Additionally, APB has low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are a number of future directions for research involving APB. One area of interest is the role of dopamine in addiction and substance abuse. APB has been shown to reduce drug-seeking behavior in animal models, suggesting that dopamine may play a key role in addiction. Another area of interest is the potential therapeutic applications of APB. As a selective D1 dopamine receptor antagonist, APB may have potential as a treatment for disorders such as schizophrenia and Parkinson's disease, which are associated with dysregulation of the dopaminergic system.

In conclusion, APB is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. Its selectivity for the D1 dopamine receptor has made it a valuable tool for investigating the role of dopamine in behavior and cognition. While there are limitations to its use, APB has the potential to provide valuable insights into the mechanisms underlying neurological disorders and addiction.

Métodos De Síntesis

The synthesis of APB involves the reaction between 2-propoxybenzoic acid and 3-amino-N-phenylbenzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and is carried out under inert atmosphere to prevent any moisture from reacting with the reactants.

Aplicaciones Científicas De Investigación

APB has been extensively used in scientific research as a tool to investigate the role of the dopaminergic system in the brain. It is a selective D1 dopamine receptor antagonist that blocks the binding of dopamine to its receptor. APB has been used to study the effects of dopamine on neuronal activity, synaptic plasticity, and behavior in animal models.

Propiedades

IUPAC Name |

N-(3-carbamoylphenyl)-2-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-10-22-15-9-4-3-8-14(15)17(21)19-13-7-5-6-12(11-13)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAXVUAJZCCQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)

![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)

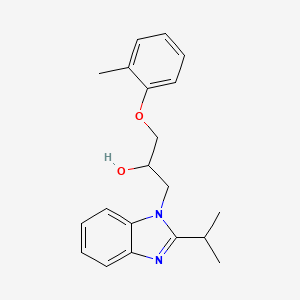

![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)

![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

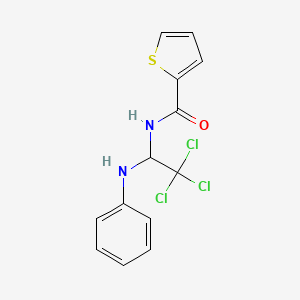

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)

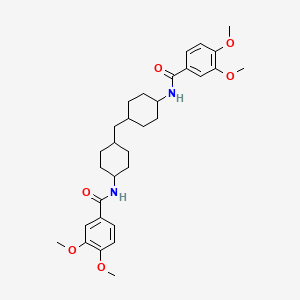

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)